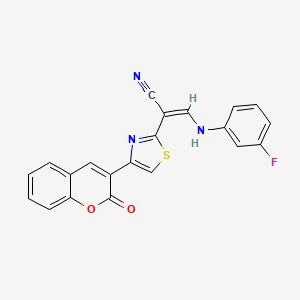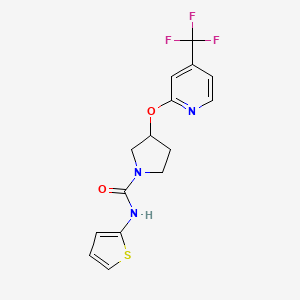![molecular formula C10H14O B2493674 Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one CAS No. 2248287-18-3](/img/structure/B2493674.png)
Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one: is a unique organic compound characterized by its spirocyclic structure, which consists of a bicyclo[221]heptane ring system fused to a cyclobutane ring
Applications De Recherche Scientifique
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a valuable tool for studying molecular interactions and biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one typically involves cycloaddition reactions. One common method is the [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with benzofuran-derived oxa (aza)dienes, catalyzed by BF3·Et2O . This method allows for the construction of the spirocyclic structure under mild reaction conditions.
Industrial Production Methods
Industrial production methods for spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of cycloaddition reactions and the use of appropriate catalysts can be scaled up for larger production if needed.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure, potentially leading to the formation of different spirocyclic derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclo[22
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield spirocyclic ketones or alcohols, while reduction can produce spirocyclic hydrocarbons. Substitution reactions can lead to a wide range of functionalized spirocyclic compounds.
Mécanisme D'action
The mechanism by which spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one exerts its effects depends on its specific application. In chemical reactions, the spirocyclic structure provides a rigid framework that can influence the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[bicyclo[2.2.1]heptane-2,4’-[1,3]dioxane]-2’,5’-dione
- Spiro[bicyclo[3.1.1]heptane-2,2’-oxirane], 6,6-dimethyl-
- Bicyclo[2.2.1]heptane, 2-methyl-, exo-
Uniqueness
Spiro[bicyclo[2.2.1]heptane-2,1’-cyclobutane]-3’-one is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure provides rigidity and stability, making it an attractive scaffold for various applications. Compared to similar compounds, it offers a different set of reactivity and potential for functionalization, making it a valuable compound in both academic and industrial research.
Propriétés
IUPAC Name |
spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-9-5-10(6-9)4-7-1-2-8(10)3-7/h7-8H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSCICPFSNSVSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC23CC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493591.png)
![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)
![1-(3-chlorophenyl)-3-[(2-methyl-1H-indol-5-yl)methyl]urea](/img/structure/B2493595.png)
![N-(cyanomethyl)-N-cyclopropyl-4-[(oxolan-2-yl)methoxy]benzamide](/img/structure/B2493597.png)
![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)


![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)
![(2-Ethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B2493605.png)
![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)
![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)
